molecular formula C21H19N3O3S B4099637 Ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate

Ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate

Cat. No.: B4099637
M. Wt: 393.5 g/mol
InChI Key: MRQJAWPYYAFJHO-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate is a pyrimidine derivative characterized by a carboxylate ester at position 5, an amino group at position 4, and a sulfanyl group at position 2 linked to a 2-oxo-1,2-diphenylethyl moiety. This structure confers unique steric and electronic properties due to the bulky diphenylethyl group, which may enhance π-π interactions and influence solubility or binding affinity in biological systems. The compound’s molecular formula is inferred as $ \text{C}{22}\text{H}{21}\text{N}3\text{O}3\text{S} $, with a molecular weight of approximately 407.48 g/mol (calculated based on standard atomic weights).

Properties

IUPAC Name

ethyl 4-amino-2-(2-oxo-1,2-diphenylethyl)sulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-2-27-20(26)16-13-23-21(24-19(16)22)28-18(15-11-7-4-8-12-15)17(25)14-9-5-3-6-10-14/h3-13,18H,2H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQJAWPYYAFJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidine intermediate with a thiol compound, such as 2-oxo-1,2-diphenylethanethiol, under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the diphenylethyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, temperature control, and the use of catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Due to its unique functional groups, it may exhibit pharmacological activities, such as antimicrobial or anticancer properties, making it a subject of interest in drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets. The amino group and thioether linkage may facilitate binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Carboxylate Derivatives

The following table and analysis compare the target compound with structurally analogous pyrimidine derivatives reported in the literature:

Compound Name Position 2 Substituent Position 4 Substituent Molecular Weight (g/mol) Key Features Reference
Ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate (Target) (2-Oxo-1,2-diphenylethyl)sulfanyl Amino 407.48 High steric hindrance; potential for π-π interactions
Ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate Benzylsulfanyl Amino 331.39 Reduced steric bulk; enhanced solubility due to simpler aryl group
Ethyl 4-[(4-bromophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate Methylsulfanyl, 4-bromophenylsulfanyl 375.30 Halogenated substituent; increased electron-withdrawing effects
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methoxymethyl-furan 320.34 Furan ring introduces oxygenated heterocycle; altered pharmacokinetics
2-(Ethylsulfanyl)ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethylsulfanyl 4-Isopropylphenyl 432.55 Bulky alkyl substituent; increased lipophilicity
Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate Methylsulfanyl Methyl 403.48 Phenoxyphenyl amino group; potential for hydrogen bonding

Key Observations:

Steric and Electronic Effects: The target compound’s diphenylethyl sulfanyl group introduces significant steric hindrance compared to simpler substituents like benzylsulfanyl (). This may reduce metabolic degradation but limit solubility.

Solubility and Lipophilicity :

  • Compounds with alkyl or methoxymethyl groups (e.g., furan in ) may have improved aqueous solubility compared to the target compound’s hydrophobic diphenylethyl moiety.
  • The 4-isopropylphenyl group in increases lipophilicity, which could enhance membrane permeability but reduce bioavailability.

The amino group at position 4 (common in the target compound and ) is a critical pharmacophore for interactions with enzymes like dihydrofolate reductase.

Synthetic Accessibility :

  • Derivatives with simpler substituents (e.g., benzylsulfanyl in ) are likely easier to synthesize than the target compound, which requires precise coupling of the diphenylethyl moiety.

Q & A

Basic Question: What are the critical parameters for optimizing the synthesis of Ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate?

Methodological Answer:
The synthesis requires precise control of:

  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide or dichloromethane) enhance reaction rates by stabilizing intermediates .
  • Temperature : Maintain 60–80°C to prevent decomposition of sulfanyl-containing intermediates .
  • Reagent stoichiometry : Use a 1:1.2 molar ratio of the pyrimidine core to the 2-oxo-1,2-diphenylethyl sulfanyl reagent to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity, confirmed via HPLC .

Basic Question: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Key analytical techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.3–1.5 ppm (ethyl ester triplet), δ 6.5–7.8 ppm (aromatic protons) confirm substituent positions .
    • ¹³C NMR : Carbonyl signals (C=O) at ~165–175 ppm verify ester and ketone groups .
  • Mass spectrometry : ESI-MS ([M+H]⁺) matches the molecular weight (C₂₁H₂₀N₃O₃S, calculated 394.12 g/mol) .
  • XRD (if crystallized) : SHELX software refines unit cell parameters and hydrogen bonding networks .

Advanced Question: How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:
Contradictions often arise from:

  • Disorder in the sulfanyl-ethyl group : Use SHELXL’s PART instruction to model alternative conformations and refine occupancy ratios .
  • Twinned crystals : Apply HKLF 5 in SHELXL to deconvolute overlapping reflections .
  • Validation tools : Check R-factor convergence (<5%), and use PLATON’s ADDSYM to detect missed symmetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate

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